molecular formula C24H25BrN4O2S B11081370 2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11081370
M. Wt: 513.5 g/mol
InChI Key: RXEDVAGAHBXFDH-UHFFFAOYSA-N
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Description

2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a combination of bromophenyl, thiazole, piperazine, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25BrN4O2S

Molecular Weight

513.5 g/mol

IUPAC Name

4-[2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C24H25BrN4O2S/c25-18-5-3-15(4-6-18)19-14-32-24(26-19)28-10-7-27(8-11-28)9-12-29-22(30)20-16-1-2-17(13-16)21(20)23(29)31/h1-6,14,16-17,20-21H,7-13H2

InChI Key

RXEDVAGAHBXFDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=NC(=CS5)C6=CC=C(C=C6)Br

Origin of Product

United States

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